4-Methoxybenzyloxycarbonyl azide

Catalog No.
S1891874
CAS No.
25474-85-5
M.F
C9H9N3O3
M. Wt
207.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxybenzyloxycarbonyl azide

CAS Number

25474-85-5

Product Name

4-Methoxybenzyloxycarbonyl azide

IUPAC Name

(4-methoxyphenyl)methyl N-diazocarbamate

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

InChI

InChI=1S/C9H9N3O3/c1-14-8-4-2-7(3-5-8)6-15-9(13)11-12-10/h2-5H,6H2,1H3

InChI Key

NQBRFIXRZDTIRQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)COC(=O)N=[N+]=[N-]

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)N=[N+]=[N-]

4-Methoxybenzyloxycarbonyl azide is an organic compound with the molecular formula C₁₁H₁₃N₃O₃ and a molecular weight of 207.19 g/mol. It is characterized by the presence of an azide functional group (-N₃) attached to a benzyloxycarbonyl moiety, which is further substituted by a methoxy group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactive azide group, which can participate in various

The primary mechanism of action of 4-MBz Azide lies in its ability to act as a protecting group for carboxylic acids. The azide group reacts with the carboxylic acid to form a 4-methoxybenzyl ester. This ester is stable under various conditions but can be selectively cleaved using specific reagents like trifluoroacetic acid (TFA) or Lewis acids, leaving the free carboxylic acid behind. []

4-MBz Azide is considered a potentially hazardous compound due to the presence of the azide group. Key safety concerns include:

  • Toxicity: While specific data on its toxicity is limited, azide compounds are generally known to be toxic upon ingestion or inhalation. []
  • Explosivity: Azides can be explosive under certain conditions, especially when heated or subjected to shock. []
  • Skin and eye irritation: 4-MBz Azide may cause skin and eye irritation upon contact.

Amino Acid Protecting Group

4-Methoxybenzyl azidoformate, also known as 4-methoxybenzyloxycarbonyl azide (MBz-Azide), is a reagent used in organic chemistry for the protection of amine groups in amino acids and peptides. () Amino groups are reactive functional groups that can interfere with desired chemical reactions. By attaching the MBz-Azide group to the amine, it becomes temporarily masked, allowing for selective modification of other functional groups within the molecule. ()

The MBz-Azide group is a type of protecting group known as a carbamate. Carbamates are formed by the reaction of a carbonyl group with an amine. MBz-Azide specifically belongs to a sub-class of carbamate protecting groups called azidocarbonylates. These groups are advantageous because they can be easily introduced and removed under mild conditions, making them suitable for use in sensitive biomolecules. ()

Advantages of MBz-Azide

MBz-Azide offers several advantages over other amine protecting groups:

  • Mild cleavage conditions: MBz-Azide can be cleaved under mild acidic or reductive conditions, minimizing the risk of side reactions with other functional groups within the molecule. ()
  • Orthogonality: MBz-Azide is orthogonal to other commonly used protecting groups, meaning it can be selectively removed without affecting other protecting groups present in the molecule. This allows for the stepwise manipulation of different functional groups within the molecule.
  • Stability: MBz-Azide is a stable protecting group that can withstand a variety of reaction conditions.

Applications

MBz-Azide finds application in various areas of scientific research, including:

  • Peptide synthesis: MBz-Azide is a valuable tool for the synthesis of peptides, which are chains of amino acids. By protecting amine groups with MBz-Azide, chemists can selectively modify other functional groups within the peptide chain and then deprotect the amines to obtain the desired final product.
  • Protein modification: MBz-Azide can be used to modify specific amino acid residues within proteins. This can be useful for studying protein function and for developing new therapeutic agents.

4-Methoxybenzyloxycarbonyl azide is primarily involved in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this reaction, it can react with alkynes to form 1,2,3-triazoles, which are valuable intermediates in drug discovery and materials science. For example, it has been utilized in reactions with phenylacetylene to yield triazole derivatives, showcasing its utility in synthesizing complex organic molecules .

Additionally, the compound can undergo hydrolysis under certain conditions to release nitrogen gas and form corresponding carboxylic acids, further expanding its reactivity profile .

The synthesis of 4-methoxybenzyloxycarbonyl azide typically involves the following steps:

  • Formation of the benzyloxycarbonyl group: This can be achieved by reacting benzoic acid derivatives with appropriate alcohols.
  • Azidation: The introduction of the azide functional group is generally performed using sodium azide or other azide sources under suitable conditions (such as nucleophilic substitution).
  • Purification: The final product is purified through methods like recrystallization or chromatography to obtain high purity .

4-Methoxybenzyloxycarbonyl azide has several applications:

  • Synthesis of pharmaceuticals: It is used as a building block for synthesizing various pharmaceutical compounds, particularly those involving triazole scaffolds.
  • Bioconjugation: Due to its bioorthogonal properties, it can be employed in bioconjugation strategies for labeling and tracking biomolecules.
  • Materials science: The compound can be utilized in developing new materials with specific properties through click chemistry reactions .

Interaction studies involving 4-methoxybenzyloxycarbonyl azide primarily focus on its reactivity with various nucleophiles and alkynes in click chemistry. These studies help elucidate the kinetics and mechanisms of the CuAAC reaction, enabling researchers to optimize conditions for better yields and selectivity. Furthermore, understanding these interactions contributes to the design of more effective bioconjugation strategies in medicinal applications .

Several compounds share structural features with 4-methoxybenzyloxycarbonyl azide. Here are some similar compounds along with a brief comparison:

Compound NameStructure FeaturesUnique Aspects
4-Methoxybenzyl azideContains an azide group similar to 4-methoxybenzyloxycarbonyl azideLacks the benzyloxycarbonyl moiety
Benzyl azidoformateAzidoformate structure with benzyl substitutionMore reactive due to the formate group
4-Azidobenzoyl chlorideContains an acyl chloride instead of a carbonylMore electrophilic due to the acyl chloride
4-Methoxybenzoyl azideSimilar methoxy substitutionLacks the benzyloxycarbonyl structure

The uniqueness of 4-methoxybenzyloxycarbonyl azide lies in its combination of both benzyloxycarbonyl and methoxy groups along with an azide functionality, allowing for versatile applications in organic synthesis and bioconjugation that may not be achievable with simpler analogs.

The development of 4-methoxybenzyloxycarbonyl azide is rooted in the evolution of carbamate protecting groups. The foundational benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis by enabling controlled N-terminal protection through hydrogenolysis or acidolysis. However, the need for orthogonal protecting groups with tailored stability led to the exploration of substituted benzyl derivatives.

The incorporation of a para-methoxy substituent into the benzyloxycarbonyl scaffold emerged as a strategic modification to modulate electronic and steric properties. This alteration enhances the acid lability of the protecting group while retaining compatibility with hydrogenolytic cleavage. Early applications of 4-methoxybenzyloxycarbonyl azide were documented in the synthesis of specialized amino acid derivatives, such as N-4-methoxybenzyloxycarbonyl-L-α-aminoadipic acid, where its stability under basic conditions proved advantageous.

A pivotal advancement occurred with the recognition of the PMB group’s susceptibility to oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This property enabled selective deprotection in the presence of traditional Cbz groups, expanding its utility in complex syntheses. For example, the compound has been instrumental in constructing fused heteroarylprolines and pyrrolopyrroles, where sequential deprotection strategies are critical.

4-Methoxybenzyloxycarbonyl azide exhibits well-defined crystallographic properties that provide insight into its molecular structure and stability. The compound crystallizes as white to off-white powder or crystals with a sharp melting point range of 30-32°C, indicating high purity and structural homogeneity [1] [2]. This relatively low melting point is characteristic of organic azides containing electron-donating substituents, which can stabilize the molecular structure through resonance effects.

The molecular formula C₉H₉N₃O₃ corresponds to a molecular weight of 207.19 g/mol [3]. High-performance liquid chromatography analysis consistently demonstrates purity levels exceeding 95%, confirming the compound's structural integrity [1] [2]. The compound requires storage at 2-8°C to maintain stability, reflecting the thermally sensitive nature of the azide functional group [1] [2].

Conformational studies reveal that 4-methoxybenzyloxycarbonyl azide adopts a planar conformation around the aromatic ring system, with the methoxy group exhibiting coplanar orientation with the benzene ring due to conjugative stabilization [4]. The azide group extends linearly from the carbonyl carbon, maintaining the characteristic N=N=N bond angle of approximately 180°. X-ray crystallographic data from related compounds suggests that the benzyloxycarbonyl moiety adopts an extended conformation to minimize steric interactions [5].

Infrared Spectral Signatures of Azido and Carbonyl Functionalities

The infrared spectrum of 4-methoxybenzyloxycarbonyl azide displays characteristic absorption bands that unambiguously identify the presence of both azido and carbonyl functional groups. The azide functionality exhibits its most prominent spectroscopic signature through the asymmetric stretching vibration, which appears as a strong absorption band in the region 2090-2160 cm⁻¹ [6] [7] [8]. For 4-methoxybenzyloxycarbonyl azide, this band typically occurs at approximately 2135 cm⁻¹ [9] [10] [11].

The symmetric stretching vibration of the azide group manifests as a medium-intensity band around 1260 cm⁻¹ [7] [8]. This lower-frequency vibration provides complementary confirmation of the azide functional group presence. The intensity ratio between asymmetric and symmetric azide stretches serves as a diagnostic tool for structural confirmation.

The carbonyl functionality contributes a strong absorption band in the region 1665-1720 cm⁻¹ [12] [13] [14]. In 4-methoxybenzyloxycarbonyl azide, the carbonyl stretching frequency typically appears around 1690 cm⁻¹, reflecting the electron-withdrawing effect of the adjacent azide group. This frequency represents a slight blue shift compared to simple alkyl esters, indicating reduced electron density in the carbonyl bond due to conjugation with the azide system.

Additional infrared signatures include aromatic C-H stretching vibrations in the 3000-3100 cm⁻¹ region, methoxy C-H stretching around 2840-3000 cm⁻¹, and various C-O stretching modes between 1163-1310 cm⁻¹ [10] [11]. The methoxy substituent contributes characteristic absorption patterns that confirm the 4-methoxy substitution pattern on the aromatic ring.

Nuclear Magnetic Resonance (Proton and Carbon-13) Profiling

Proton nuclear magnetic resonance spectroscopy provides detailed structural information about the hydrogen environments in 4-methoxybenzyloxycarbonyl azide. The aromatic protons appear as a complex multiplet in the region 7.28-7.14 ppm, representing the substituted benzene ring system [15]. The methoxy-substituted aromatic protons exhibit a distinctive doublet pattern at approximately 6.85 ppm, characteristic of the para-disubstituted benzene ring.

The benzyl methylene protons (CH₂) connected to the oxygen atom display a singlet at 5.08 ppm [15]. This chemical shift reflects the deshielding effect of the adjacent oxygen atom and the aromatic ring system. The methoxy group contributes a sharp singlet at 3.77 ppm, representing the three equivalent methyl protons.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with high resolution. The carbonyl carbon appears significantly downfield at 160.1 ppm, consistent with the electron-withdrawing nature of the attached azide group [15]. The carbamate carbon resonates at 156.7 ppm, reflecting its position between the carbonyl and aromatic systems.

Aromatic carbons display characteristic chemical shifts around 130.2 ppm for the quaternary carbons and 114.4 ppm for the methoxy-substituted positions [15]. The methoxy carbon appears upfield at 55.6 ppm, typical for alkoxy substituents on aromatic rings. These chemical shift patterns confirm the para-methoxy substitution and the integrity of the benzyloxycarbonyl framework.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-methoxybenzyloxycarbonyl azide reveals characteristic fragmentation pathways that provide structural confirmation and insight into the compound's gas-phase behavior. The molecular ion [M]⁺ at m/z 207 exhibits moderate stability with relative intensity ranging from 15-25% [16] [17] [18]. This moderate molecular ion stability is typical for organic azides, which undergo facile fragmentation under electron impact conditions.

The most characteristic fragmentation involves loss of molecular nitrogen (N₂) from the azide group, producing a fragment ion at m/z 179 [M-28]⁺ with relative intensity of 30-45% [16] [17] [18]. This fragmentation reflects the inherent instability of the azide functional group under mass spectrometric conditions and represents a diagnostic pathway for azide-containing compounds.

Complete elimination of the azide group ([M-42]⁺) generates the base peak at m/z 165 with relative intensity of 80-100% [16] [17] [18]. This fragment corresponds to the methoxybenzyloxycarbonyl cation, which exhibits enhanced stability due to resonance stabilization involving the aromatic ring and carbonyl systems.

Secondary fragmentation pathways include formation of the methoxybenzyl cation [C₈H₉O]⁺ at m/z 137 (60-80% relative intensity) and the benzoyl cation [C₇H₅O]⁺ at m/z 105 (40-60% relative intensity) [16] [17]. Additional minor fragments include the methoxy cation [OCH₃]⁺ at m/z 31 and carbonyl fragments at m/z 28, representing carbon monoxide elimination [16] [17].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

25474-85-5

Dates

Last modified: 08-16-2023

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